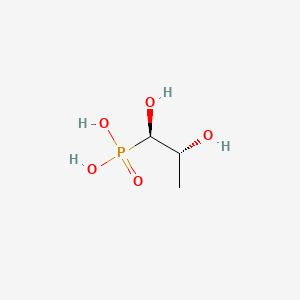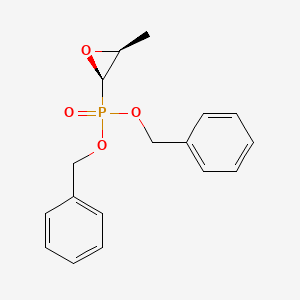
N-デスアミノメチルスルホニル-N-ニトリルドフェチリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
N-Desaminomethylsulfonyl-N-nitryl Dofetilide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is being conducted to explore its potential use in the treatment of cardiac arrhythmias and other cardiovascular conditions.
作用機序
Target of Action
N-Desaminomethylsulfonyl-N-nitryl Dofetilide is a derivative of Dofetilide , which is a class III antiarrhythmic agent . The primary target of Dofetilide is the rapid component of the delayed rectifier potassium current (IKr) . This current is crucial for the repolarization phase of the cardiac action potential .
Mode of Action
Dofetilide works by selectively blocking the IKr ion channel . This action prolongs the cardiac action potential duration and refractory period, thereby delaying the time to recurrence of atrial fibrillation and atrial flutter . It is expected that N-Desaminomethylsulfonyl-N-nitryl Dofetilide would have a similar mode of action.
Biochemical Pathways
The blocking of the IKr ion channel affects the cardiac electrical conduction pathways . This results in a delay in repolarization and prolongation of the QT interval . The prolongation of the QT interval can lead to a decrease in the heart rate and help maintain normal sinus rhythm .
Pharmacokinetics
Dofetilide, the parent drug, is known to be well-absorbed after oral administration, and it undergoes minimal metabolism . It is primarily excreted unchanged in the urine . The pharmacokinetic properties of N-Desaminomethylsulfonyl-N-nitryl Dofetilide might be similar, but further studies are needed to confirm this.
Result of Action
The result of the action of N-Desaminomethylsulfonyl-N-nitryl Dofetilide is likely to be similar to that of Dofetilide. It may help in the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter .
生化学分析
Biochemical Properties
N-Desaminomethylsulfonyl-N-nitryl Dofetilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the potassium channels in the heart, specifically the rapid component of the delayed rectifier potassium current (IKr). By inhibiting these channels, N-Desaminomethylsulfonyl-N-nitryl Dofetilide slows down the rate of electrical impulses, helping to restore normal heart rhythm . This interaction is crucial for its antiarrhythmic properties and its effectiveness in treating arrhythmias such as atrial fibrillation, atrial flutter, and ventricular tachycardia .
Cellular Effects
N-Desaminomethylsulfonyl-N-nitryl Dofetilide exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by modulating the electrical activity of the heart. By blocking the potassium channels, it prolongs the action potential duration and refractory period, which helps in preventing abnormal heart rhythms . Additionally, N-Desaminomethylsulfonyl-N-nitryl Dofetilide can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .
Molecular Mechanism
The molecular mechanism of N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves its binding interactions with potassium channels in the heart. It selectively inhibits the rapid component of the delayed rectifier potassium current (IKr), which is responsible for repolarization of the heart . This inhibition slows down the rate of electrical impulses, helping to restore normal heart rhythm. Additionally, N-Desaminomethylsulfonyl-N-nitryl Dofetilide may influence enzyme activity, gene expression, and other molecular processes, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desaminomethylsulfonyl-N-nitryl Dofetilide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Desaminomethylsulfonyl-N-nitryl Dofetilide remains stable under controlled conditions, but its long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have provided valuable insights into its temporal effects, highlighting the importance of proper dosage and administration .
Dosage Effects in Animal Models
The effects of N-Desaminomethylsulfonyl-N-nitryl Dofetilide vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias by inhibiting potassium channels and restoring normal heart rhythm . At higher doses, it can cause toxic or adverse effects, such as QT interval prolongation, which is a potentially life-threatening condition . Therefore, careful monitoring and dosage adjustments are essential to ensure its safety and efficacy .
Metabolic Pathways
N-Desaminomethylsulfonyl-N-nitryl Dofetilide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
The transport and distribution of N-Desaminomethylsulfonyl-N-nitryl Dofetilide within cells and tissues are important factors that determine its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can influence its accumulation and distribution, affecting its overall efficacy and safety .
Subcellular Localization
N-Desaminomethylsulfonyl-N-nitryl Dofetilide exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
準備方法
The synthesis of N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves several steps. The starting materials typically include 4-nitrophenol and 2-(4-methanesulfonamidophenethyl)amine. The synthetic route involves the following key steps:
Nitration: The nitration of 4-nitrophenol to form 4-nitrophenoxy.
Alkylation: The alkylation of 4-nitrophenoxy with 2-(4-methanesulfonamidophenethyl)amine to form the intermediate compound.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The reactions are typically carried out in a controlled environment to ensure the safety and efficiency of the process.
化学反応の分析
N-Desaminomethylsulfonyl-N-nitryl Dofetilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include amines and alcohols.
Substitution: The compound can undergo substitution reactions with nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
類似化合物との比較
N-Desaminomethylsulfonyl-N-nitryl Dofetilide can be compared with other similar compounds such as:
Dofetilide: The parent compound, which is also a class III antiarrhythmic agent. N-Desaminomethylsulfonyl-N-nitryl Dofetilide has a modified structure that may result in different pharmacokinetic and pharmacodynamic properties.
Sotalol: Another class III antiarrhythmic agent that also blocks potassium channels but has additional beta-blocking activity.
The uniqueness of N-Desaminomethylsulfonyl-N-nitryl Dofetilide lies in its specific chemical structure, which may offer advantages in terms of selectivity and efficacy in targeting cardiac ion channels.
特性
CAS番号 |
115256-45-6 |
|---|---|
分子式 |
C₁₈H₂₃N₃O₅S |
分子量 |
393.46 |
同義語 |
N-[4-[2-[methyl[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]-methanesulfonamide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Phenol, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B1145055.png)

